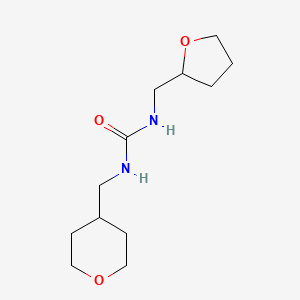
1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea, also known as OU1, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds called ureas, which have a wide range of biological activities. OU1 has been found to have promising effects in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea is not fully understood. However, studies have suggested that this compound may act through multiple pathways to exert its biological effects. One proposed mechanism is that this compound may inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This compound may also inhibit the production of inflammatory cytokines by suppressing the activity of transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of enzymes involved in cell proliferation and survival. Inflammation studies have shown that this compound can inhibit the production of inflammatory cytokines by suppressing the activity of transcription factors involved in the inflammatory response. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapy for neurodegenerative diseases.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in combination therapies for cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.
Synthesemethoden
The synthesis of 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 1,4-dioxane-2,5-dimethanol and 2-oxo-1,3-oxathiolane-4-carboxylic acid, followed by the addition of urea. The resulting compound is then purified through a series of chromatography steps to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential use in various areas of scientific research. One of the most promising areas of research is cancer. Studies have shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to cancer research, this compound has also been studied for its potential use in inflammation and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-12(14-9-11-2-1-5-17-11)13-8-10-3-6-16-7-4-10/h10-11H,1-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQWUOMSHACOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)